Cyclopentanone, 2,2'-(1,3-dithietane-2,4-diylidene)bis-
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Overview
Description
Cyclopentanone, 2,2’-(1,3-dithietane-2,4-diylidene)bis- is a unique organic compound characterized by the presence of a cyclopentanone ring and a dithietane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanone, 2,2’-(1,3-dithietane-2,4-diylidene)bis- typically involves the reaction of cyclopentanone with a dithietane derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2,2’-(1,3-dithietane-2,4-diylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithietane ring is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted cyclopentanone derivatives .
Scientific Research Applications
Cyclopentanone, 2,2’-(1,3-dithietane-2,4-diylidene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclopentanone, 2,2’-(1,3-dithietane-2,4-diylidene)bis- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler analog without the dithietane moiety.
Cyclopentenone: Contains a similar ring structure but with different functional groups.
Cyclohexanone: A six-membered ring analog with similar chemical properties
Uniqueness
Cyclopentanone, 2,2’-(1,3-dithietane-2,4-diylidene)bis- is unique due to the presence of the dithietane ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications .
Properties
CAS No. |
61656-35-7 |
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Molecular Formula |
C12H12O2S2 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
2-[4-(2-oxocyclopentylidene)-1,3-dithietan-2-ylidene]cyclopentan-1-one |
InChI |
InChI=1S/C12H12O2S2/c13-9-5-1-3-7(9)11-15-12(16-11)8-4-2-6-10(8)14/h1-6H2 |
InChI Key |
HYTWMSXLHOKGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2SC(=C3CCCC3=O)S2)C(=O)C1 |
Origin of Product |
United States |
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